molecular formula C17H15NO3S B2696904 5-(3-methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one CAS No. 315708-74-8

5-(3-methoxyphenyl)-4-oxa-8-thia-6-azatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one

Cat. No.: B2696904
CAS No.: 315708-74-8
M. Wt: 313.37
InChI Key: PVPUVIHHXSLIRC-UHFFFAOYSA-N
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Description

The compound “2-(3-Methoxyphenyl)-5,6,7,8-tetrahydro-1benzothiolo[2,3-d][1,3]oxazin-4-one” is a complex organic molecule. It contains a benzothiolo[2,3-d][1,3]oxazin-4-one core, which is a type of heterocyclic compound. This core is substituted with a 3-methoxyphenyl group at the 2-position .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by several key features, including the heterocyclic core and the 3-methoxyphenyl substituent. Techniques such as NMR, IR, and GC-MS would be used to confirm the structure .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the functional groups present. For instance, the oxazinone moiety could potentially undergo a variety of reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. These properties could include things like solubility, melting point, and stability .

Scientific Research Applications

Optical Isomers and CNS Activity

Research into the optical isomers of related compounds, such as viloxazine, has shown significant variations in potency based on the isomer, with S isomers being notably more potent in their action on the central nervous system than R isomers. This highlights the importance of stereochemistry in the pharmacological properties of these compounds, which could have implications for the design of safer and more effective drugs (Howe et al., 1976).

Antimicrobial Activities

Some derivatives have been synthesized and tested for their antimicrobial activities, with certain compounds exhibiting good to moderate activities against various microorganisms. This suggests potential for the development of new antimicrobial agents from this chemical scaffold (Bektaş et al., 2007).

Allelochemicals and Agronomic Utility

Compounds with a benzoxazinone skeleton, similar to the one , have been isolated from the Poaceae family and possess a range of biological properties, including phytotoxic, antimicrobial, and insecticidal effects. These compounds, and related ones, have potential agronomic utility, for example, as natural herbicides or in crop protection (Macias et al., 2006).

Electrosynthesis of Benzoxazine Derivatives

A study on the electrochemical synthesis of benzoxazine derivatives with anti-stress oxidative properties indicates a promising route for the preparation of novel compounds. This method allows for the synthesis of potentially bioactive molecules in an efficient and environmentally friendly manner (Largeron & Fleury, 1998).

Bioactivity and Ecological Role of Benzoxazinones

The bioactivity and ecological roles of benzoxazinones have been extensively researched, revealing their importance as natural products with potential applications in agriculture and medicine. The versatility and relative simplicity of the benzoxazinone skeleton make these compounds promising candidates for the development of new bioactive materials (Macias et al., 2009).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For instance, if it’s intended to be a drug, its mechanism of action would depend on the biological target it interacts with .

Safety and Hazards

The safety and hazards associated with this compound would depend on its physical and chemical properties, as well as how it’s handled and used .

Future Directions

Future research on this compound could involve further exploration of its synthesis, characterization of its properties, and investigation of its potential applications .

Properties

IUPAC Name

2-(3-methoxyphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d][1,3]oxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO3S/c1-20-11-6-4-5-10(9-11)15-18-16-14(17(19)21-15)12-7-2-3-8-13(12)22-16/h4-6,9H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVPUVIHHXSLIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=NC3=C(C4=C(S3)CCCC4)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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